N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-26(23,15-7-3-1-4-8-15)21-18(10-5-2-6-11-18)17-19-16(20-24-17)14-9-12-25-13-14/h1,3-4,7-9,12-13,21H,2,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGBLKOLUKBHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
Amidoxime Preparation
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For the target compound, cyclohexanecarboxamidoxime serves as the precursor. This is prepared by reacting cyclohexanecarbonyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH). The reaction proceeds as follows:
$$
\text{Cyclohexanecarbonyl chloride} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{Cyclohexanecarboxamidoxime}
$$
Yields for this step are generally high (>85%) under optimized conditions.
Cyclization with Thiophene-3-Carboxylic Acid
The amidoxime is then reacted with thiophene-3-carboxylic acid to form the 1,2,4-oxadiazole ring. Activation of the carboxylic acid is critical; T3P (propylphosphonic anhydride) in the presence of TEA achieves cyclization at ~80°C with yields of 87–97%:
$$
\text{Cyclohexanecarboxamidoxime} + \text{Thiophene-3-carboxylic acid} \xrightarrow{\text{T3P, TEA}} \text{5-Cyclohexyl-3-(thiophen-3-yl)-1,2,4-oxadiazole}
$$
Microwave-assisted synthesis (MWI) has also been explored, reducing reaction times to minutes while maintaining yields of 70–90%.
Table 1: Comparison of Cyclization Methods
| Method | Activating Agent | Temperature | Time | Yield |
|---|---|---|---|---|
| Classical Cyclization | T3P | 80°C | 0.5–6 h | 87–97% |
| Microwave Irradiation | NH$$4$$F/Al$$2$$O$$_3$$ | 150°C | 5–10 min | 70–90% |
Functionalization of the Cyclohexyl Moiety
Introduction of the Amino Group
The cyclohexyl group must bear an amino group at the 1-position for subsequent sulfonylation. This step is challenging due to the saturated nature of the cyclohexane ring. A plausible route involves:
- Nitration : Introducing a nitro group via electrophilic substitution (though traditionally limited to aromatic systems, recent advances using Pt catalysts enable aliphatic nitration under mild conditions).
- Reduction : Converting the nitro group to an amine using SnCl$$_2$$/HCl or catalytic hydrogenation.
For example:
$$
\text{5-Cyclohexyl-3-(thiophen-3-yl)-1,2,4-oxadiazole} \xrightarrow[\text{HCl}]{\text{SnCl}_2} \text{5-(1-Aminocyclohexyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole}
$$
Yields for this step vary (35–93%), depending on the reducing agent and reaction time.
Sulfonylation with Benzenesulfonyl Chloride
Reaction Conditions
The amine intermediate is sulfonylated using benzenesulfonyl chloride in the presence of TEA. This base facilitates deprotonation of the amine, enhancing nucleophilicity:
$$
\text{5-(1-Aminocyclohexyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{TEA, THF}} \text{N-(1-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide}
$$
Reaction conditions (reflux for 6–12 h in THF) yield the final product in 65–86% purity.
Table 2: Sulfonylation Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TEA | THF | Reflux | 6 h | 86% |
| Pyridine | DCM | RT | 12 h | 72% |
Challenges and Limitations
Cyclohexane Functionalization
Introducing functional groups (e.g., nitro, amino) onto the cyclohexane ring remains a bottleneck. Current methods rely on harsh conditions or expensive catalysts, limiting scalability.
Purification Difficulties
The hydrophobic nature of the cyclohexyl and thiophene groups complicates purification. Column chromatography with silica gel (petroleum ether/ethyl acetate) is often required.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic applications.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide depends on its specific application:
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, focusing on molecular features, physical properties, and synthesis yields:
*Molecular weight calculated based on formula.
Key Observations:
- Sulfonamide vs. Carboxamide : The target compound’s benzenesulfonamide group distinguishes it from carboxamide analogs (e.g., pyrrolidine-carboxamide in ). Sulfonamides are classical carbonic anhydrase inhibitors, whereas carboxamides may exhibit divergent binding profiles .
- Substituent Effects : Analogs with thiophen-2-yl (8h) vs. thiophen-3-yl (8b) substituents show significant differences in melting points (218–219°C vs. 279–281°C), suggesting that heteroaryl orientation influences crystallinity .
- Synthesis Efficiency : Compound 8h achieved a higher yield (70%) compared to 8b (51%), indicating that thiophen-2-yl substitution may favor reaction kinetics or stability .
Physicochemical Properties
- Density : The trimethoxybenzamide analog (1396635-04-3) has a density of 1.3 g/cm³ , but the target compound’s density remains unreported. Methoxy groups and larger substituents (e.g., cyclohexyl) may increase molecular packing efficiency.
- Thermal Stability : High melting points in sulfonamide analogs (e.g., 8b at 279–281°C) suggest strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide NH groups) .
Biological Activity
N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C18H19N3O3S2
- Molecular Weight : 373.48 g/mol
- CAS Number : 71792146
The compound's biological activity is primarily attributed to its structural features, including the thiophene and oxadiazole moieties. These functional groups are known to interact with various biological targets, potentially leading to cytotoxic effects on cancer cells.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The following sections detail specific findings related to this compound.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| U-937 (Leukemia) | 12.50 | |
| A549 (Lung Cancer) | 10.20 | |
| HeLa (Cervical Cancer) | 8.30 |
These values indicate that this compound exhibits potent cytotoxicity across various cancer types.
Apoptosis Induction
Flow cytometry analyses have shown that this compound can induce apoptosis in cancer cells. For instance:
"Compounds similar to this compound demonstrated dose-dependent apoptosis in MCF-7 and U-937 cell lines" .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related oxadiazole derivatives:
- Study on Anticancer Activity :
- Selectivity for Cancer Cells :
Q & A
Basic: What are the optimal synthetic routes for N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves cyclocondensation of a thiophene-substituted amidoxime with a cyclohexyl-activated carbonyl derivative. Key steps include:
- Amidoxime Preparation: React thiophene-3-carbonitrile with hydroxylamine hydrochloride under reflux (ethanol, 80°C, 6–8 h).
- Oxadiazole Formation: Use 1-(benzenesulfonamido)cyclohexanecarboxylic acid as the carbonyl component, coupling with the amidoxime in the presence of EDCI/HOBt (room temperature, 12 h) .
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of amidoxime to carbonyl), employ microwave-assisted synthesis (100°C, 30 min), or use Lewis acids like ZnCl₂ as catalysts.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Reported yields for analogous compounds range from 51% to 79% .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR verify proton environments and carbon frameworks. For example, the thiophene protons appear as doublets (δ 7.3–7.5 ppm), while the cyclohexyl group shows multiplet splitting (δ 1.2–2.1 ppm) .
- HRMS: Confirm molecular weight (e.g., [M+H]+ at m/z 436.53) with <2 ppm error .
- X-ray Crystallography: Resolve crystal packing and bond angles using SHELX software (e.g., SHELXL for refinement). This is critical for confirming stereochemistry and hydrogen-bonding networks .
Basic: How can solubility and stability profiles be determined for pharmacological testing?
Methodological Answer:
- Solubility: Use the shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Hydrochloride salt derivatives (e.g., analogous compounds in ) enhance aqueous solubility.
- Stability: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxadiazole rings are prone to hydrolysis under acidic conditions; buffer solutions (pH 1–3) assess degradation .
Advanced: What experimental strategies are used to evaluate its anti-inflammatory or anticancer activity?
Methodological Answer:
- In Vitro Assays:
- Anti-inflammatory: Measure COX-2 inhibition via ELISA (IC₅₀ values) or NF-κB reporter assays in RAW 264.7 macrophages .
- Anticancer: Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549). For example, analogous oxadiazole derivatives show IC₅₀ values of 8–15 µM .
- Mechanistic Studies: Use Western blotting to assess apoptosis markers (e.g., Bcl-2, caspase-3) and flow cytometry for cell-cycle arrest .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Core Modifications:
- Oxadiazole Ring: Replace thiophene with pyridine (as in ) to alter electron density and binding affinity.
- Sulfonamide Group: Introduce substituents (e.g., -CF₃, -OCH₃) to modulate lipophilicity and target engagement .
- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bonds with cyclohexylamine) .
Advanced: What computational methods predict target interactions and binding modes?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Glide docks the compound into active sites (e.g., carbonic anhydrase IX). Key interactions include sulfonamide oxygen binding to Zn²⁺ in the enzyme .
- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. RMSD plots validate pose retention .
Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-Validation: Compare NMR-derived torsion angles with X-ray data. For example, cyclohexyl chair conformations may differ in solution vs. solid state .
- Dynamic Effects: Use variable-temperature NMR to detect fluxional behavior (e.g., ring puckering) that explains discrepancies .
Advanced: What methodologies assess metabolic stability and metabolite identification?
Methodological Answer:
- In Vitro Liver Microsomes: Incubate with human/rat microsomes (37°C, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS .
- Metabolite Profiling: High-resolution MS (Q-TOF) identifies Phase I/II metabolites. For example, oxidation of the thiophene ring is a common metabolic pathway .
Advanced: How is in vivo toxicity profiling conducted for preclinical validation?
Methodological Answer:
- Acute Toxicity: OECD 423 guidelines (dose escalation in rodents, 14-day observation).
- Genotoxicity: Ames test (TA98 strain) and micronucleus assay in bone marrow .
- Organ-Specific Toxicity: Histopathological analysis of liver/kidney sections post-administration (e.g., 28-day subacute study) .
Advanced: Can synergistic effects with existing therapeutics be systematically explored?
Methodological Answer:
- Combination Index (CI): Use Chou-Talalay method in vitro. For example, pair with cisplatin and calculate CI values (<1 indicates synergy) .
- In Vivo Models: Xenograft studies (e.g., MDA-MB-231 tumors) with compound + paclitaxel, monitoring tumor volume vs. monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
